molecular formula C18H27FN2O2 B14987074 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide

Cat. No.: B14987074
M. Wt: 322.4 g/mol
InChI Key: MLPMHUOIUSNOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is a synthetic organic compound It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, a fluorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” typically involves multiple steps:

    Formation of the Dimethylamino Cyclohexyl Intermediate: This step involves the reaction of cyclohexylmethyl chloride with dimethylamine under basic conditions to form the dimethylamino cyclohexyl intermediate.

    Attachment of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol in the presence of a suitable base to form the fluorophenoxy derivative.

    Formation of the Propanamide Moiety: Finally, the fluorophenoxy derivative is reacted with propanoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of fluorinated compounds on biological systems. Its interactions with various biological targets could provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, “this compound” might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated structure might impart desirable characteristics such as increased stability, hydrophobicity, or resistance to degradation.

Mechanism of Action

The mechanism of action of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to physiological effects.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-chlorophenoxy)propanamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-bromophenoxy)propanamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)propanamide

Uniqueness

“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, often enhancing its stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C18H27FN2O2/c1-14(23-16-9-7-15(19)8-10-16)17(22)20-13-18(21(2)3)11-5-4-6-12-18/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22)

InChI Key

MLPMHUOIUSNOAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.